molecular formula C14H17FN2O B5081852 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5081852
M. Wt: 248.30 g/mol
InChI Key: QUKUTVLUNIHTJQ-UHFFFAOYSA-N
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Description

. It is often used in scientific research due to its unique properties and potential therapeutic benefits.

Chemical Reactions Analysis

WAY-324474-A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-324474-A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-324474-A involves its interaction with specific molecular targets and pathways. It is known to inhibit transthyretin amyloidosis by binding to transthyretin and preventing its aggregation. This action helps in reducing the formation of amyloid fibrils, which are associated with various diseases. The compound also affects protein-protein interactions, which play a crucial role in many biological processes .

Comparison with Similar Compounds

WAY-324474-A can be compared with other similar compounds that inhibit transthyretin amyloidosis and protein-protein interactions. Some of these similar compounds include:

    Diflunisal: A nonsteroidal anti-inflammatory drug that also inhibits transthyretin amyloidosis.

    Tafamidis: A medication specifically designed to stabilize transthyretin and prevent its aggregation.

    AG10: A small molecule that binds to transthyretin and stabilizes it, preventing amyloid formation.

Properties

IUPAC Name

4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUTVLUNIHTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.